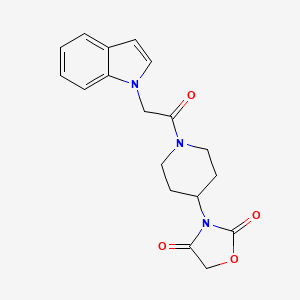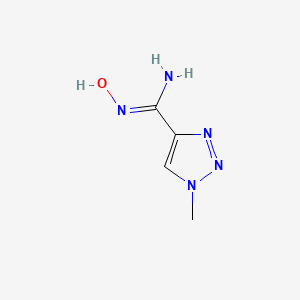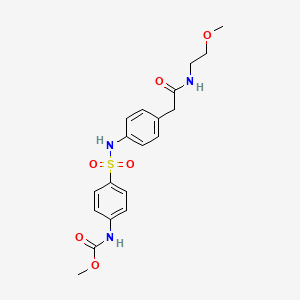
N-methanesulphonyl 5-(2-chloro-5-trifluoromethylphenoxy)-2-nitro benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methanesulphonyl 5-(2-chloro-5-trifluoromethylphenoxy)-2-nitro benzamide, commonly known as MCTP, is a chemical compound that has gained significant attention in scientific research. MCTP belongs to the class of small-molecule inhibitors that target protein kinases, which play a crucial role in various cellular processes. In
Aplicaciones Científicas De Investigación
MCTP has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, MCTP has been shown to inhibit the growth of cancer cells by targeting specific protein kinases that are overexpressed in cancer cells. In inflammation research, MCTP has been shown to reduce inflammation by inhibiting the activity of certain protein kinases that are involved in the inflammatory response. In neurodegenerative disorder research, MCTP has been shown to protect neurons from damage by inhibiting the activity of protein kinases that are involved in neurodegeneration.
Mecanismo De Acción
MCTP exerts its effects by inhibiting the activity of specific protein kinases that are involved in various cellular processes. Protein kinases are enzymes that catalyze the transfer of phosphate groups from ATP to specific target proteins, thereby regulating their activity. MCTP binds to the ATP-binding pocket of protein kinases, thereby preventing the transfer of phosphate groups and inhibiting their activity. The specific protein kinases that are targeted by MCTP vary depending on the disease being studied.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MCTP depend on the specific protein kinases that are targeted by the compound. In cancer research, MCTP has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation research, MCTP has been shown to reduce the production of inflammatory cytokines and chemokines. In neurodegenerative disorder research, MCTP has been shown to protect neurons from damage by reducing oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MCTP in lab experiments is its specificity for certain protein kinases, which allows researchers to study the effects of inhibiting specific cellular processes. Another advantage is its relatively low toxicity compared to other small-molecule inhibitors. However, one limitation of using MCTP in lab experiments is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on MCTP. One direction is to study the potential therapeutic applications of MCTP in other diseases such as cardiovascular disease and metabolic disorders. Another direction is to explore the use of MCTP in combination with other small-molecule inhibitors or chemotherapeutic agents to enhance its efficacy. Additionally, further research is needed to optimize the synthesis method of MCTP and improve its solubility in aqueous solutions.
Conclusion:
In conclusion, MCTP is a small-molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases. The synthesis method of MCTP involves the reaction of 2-nitrobenzoic acid with 2-chloro-5-trifluoromethylphenol and methanesulfonyl chloride. MCTP exerts its effects by inhibiting the activity of specific protein kinases that are involved in various cellular processes. The biochemical and physiological effects of MCTP depend on the specific protein kinases that are targeted by the compound. While there are advantages and limitations to using MCTP in lab experiments, there are several future directions for research on MCTP, including the exploration of its potential therapeutic applications in other diseases and the optimization of its synthesis method and solubility.
Métodos De Síntesis
The synthesis of MCTP involves the reaction of 2-nitrobenzoic acid with 2-chloro-5-trifluoromethylphenol to form 5-(2-chloro-5-trifluoromethylphenoxy)-2-nitrobenzoic acid. This intermediate is then reacted with methanesulfonyl chloride to obtain MCTP. The synthesis of MCTP has been reported in various research articles, and the purity of the compound can be confirmed using analytical techniques such as HPLC and NMR.
Propiedades
IUPAC Name |
5-[2-chloro-5-(trifluoromethyl)phenoxy]-N-methylsulfonyl-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3N2O6S/c1-28(25,26)20-14(22)10-7-9(3-5-12(10)21(23)24)27-13-6-8(15(17,18)19)2-4-11(13)16/h2-7H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYNGOWSSHSFIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC(=O)C1=C(C=CC(=C1)OC2=C(C=CC(=C2)C(F)(F)F)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methanesulphonyl 5-(2-chloro-5-trifluoromethylphenoxy)-2-nitro benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-benzyl-1-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-4-hydroxy-2(1H)-pyridinone](/img/structure/B2501892.png)



![Naphthalen-2-yl(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone](/img/structure/B2501899.png)
![methyl 4-{[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzoate](/img/structure/B2501900.png)




![2-[3-(Dimethylamino)phenyl]-1-[(4-fluorosulfonyloxyphenyl)carbamoyl]pyrrolidine](/img/structure/B2501906.png)

